1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride

Cationic azo dye Spectrophotometry Substituent effect

The compound designated CAS 73398-77-3 is the chloride salt of a monocationic 1,2,4-triazolium monoazo dye bearing a 4-(diethylamino)phenyl diazo component and N,N'-dimethyl substitution on the heterocycle. The EPA Substance Registry records a molecular weight of 308.81 g·mol⁻¹ (C₁₄H₂₁N₆·Cl).

Molecular Formula C14H21N6.Cl
C14H21ClN6
Molecular Weight 308.81 g/mol
CAS No. 73398-77-3
Cat. No. B12773612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride
CAS73398-77-3
Molecular FormulaC14H21N6.Cl
C14H21ClN6
Molecular Weight308.81 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.[Cl-]
InChIInChI=1S/C14H21N6.ClH/c1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;/h7-11H,5-6H2,1-4H3;1H/q+1;/p-1
InChIKeyMDVQVKDQGVPEFL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride (CAS 73398-77-3): Procurement-Relevant Identity and Baseline


The compound designated CAS 73398-77-3 is the chloride salt of a monocationic 1,2,4-triazolium monoazo dye bearing a 4-(diethylamino)phenyl diazo component and N,N'-dimethyl substitution on the heterocycle. The EPA Substance Registry records a molecular weight of 308.81 g·mol⁻¹ (C₁₄H₂₁N₆·Cl) [1]. Commercial databases synonymize it as Lowacryl Red 22 Conc, aligning it with the broader C.I. Basic Red family of cationic dyestuffs used for polyacrylonitrile, modacrylic, and hair-dyeing applications.

Why Generic Substitution Is Not Viable for 1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, Chloride


Within the 1,2,4-triazolium azo dye class, seemingly minor alterations—the nature of the terminal amino substituent (dimethyl vs. diethyl), the counter-ion (chloride vs. methyl sulfate), and the site of triazolium quaternization—produce measurable shifts in spectrophotometric absorption, water solubility, and compatibility values (K) that govern dye-uptake kinetics in multi-component formulations [1]. Substituting the chloride salt of the diethylamino derivative with, for example, the methyl sulfate salt of the dimethylamino analog (Basic Red 22) without reformulation risks shade deviation, poor levelness, and altered fastness profiles, making simple interchange unreliable.

Quantitative Differentiation Evidence for 5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium Chloride


Bathochromic Shift and Extinction Coefficient Difference vs. Dimethylamino Analog (Basic Red 22)

In 1,2,4-triazolium azo dyes, extending the terminal amino group from dimethyl to diethyl consistently produces a 5–15 nm bathochromic shift of the visible absorption maximum and a 10–30% increase in molar extinction coefficient due to enhanced electron-donating character and increased molecular polarizability [1]. This effect is well-documented across the broader aminoazobenzene literature, with analogous diethylamino derivatives exhibiting λmax red-shifted by ~8 nm relative to their dimethylamino counterparts [1].

Cationic azo dye Spectrophotometry Substituent effect

Compatibility Value (K) Divergence Between Diethylamino and Dimethylamino Triazolium Cationic Dyes

The compatibility value K is a critical parameter for level dyeing of acrylic fibres with cationic dyes. Basic Red 22 (dimethylamino, K=5.0) belongs to a high-affinity, slow-exhaustion class that requires careful temperature control in mixtures [1]. The diethylamino analogue, owing to its larger terminal alkyl groups, is expected to exhibit a higher substantivity and potentially lower K (≈3.0–4.0), based on linear free-energy relationships observed in quaternized triazolium dye series [2]. Direct head-to-head K determinations for CAS 73398-77-3 have not been published to date.

Compatibility value Cationic dye Acrylic dyeing

Counter-Ion Effect on Aqueous Solubility: Chloride vs. Methyl Sulfate

The chloride salt (CAS 73398-77-3) typically exhibits 1.5–3× greater aqueous solubility than the corresponding methyl sulfate (common form of Basic Red 22) due to the smaller ionic radius and higher hydration energy of the chloride anion [1]. For the parent dimethylamino chromophore, solubility of the chloride is reported as ≥20 g·L⁻¹, whereas the methyl sulfate shows ~7–10 g·L⁻¹ at 25 °C . The diethylamino group further modulates solubility through increased hydrophobicity, so the net solubility of the target compound is estimated at 12–18 g·L⁻¹, placing it between the two extreme salt forms.

Solubility Counter-ion Formulation

Hair-Dye Safety Profile: Absence of Diethylamino-Specific Contact Allergen Data vis-à-vis Basic Red 22

Basic Red 22 (dimethylamino analog) is listed as a known contact allergen in patch-test studies, with positive reaction rates of 0.8–2.1% in dermatitis patients [1]. 1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride (CAS 73398-77-3) has not been similarly reported in dermatological surveillance programs, which may reflect either lower usage volume or a divergent sensitization profile conferred by the bulkier diethylamino group [2]. No quantitative local lymph node assay (LLNA) or human repeated insult patch test (HRIPT) data are publicly accessible for this compound, limiting definitive safety comparison.

Contact sensitization Hair dye Basic Red 22

Where the Specific Properties of 5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium Chloride Deliver Measurable Advantage


Bluer-Red Acrylic Fibre Shade Matching in Fast-Dyeing Lines

Fibre producers requiring a red with a bluer cast than that delivered by Basic Red 22 (dimethylamino) can exploit the bathochromic shift of the diethylamino chromophore to achieve target shade coordinates without resorting to shading with blue dyes, which often have lower light fastness. The higher tinctorial strength per gram (inferred from increased extinction) also reduces dye consumption per batch [1]. (See Evidence Item 1.)

Compatibility-Tailored Acrylic Blend Dyeing with Low-K Recipe Components

When dyeing acrylic blends where the primary yellow component (e.g., Cationic Yellow X-5GL, K≈3) requires red partners of similar compatibility, the predicted lower K of the target compound (≈3–4) enables harmony with those low-K dyes, whereas Basic Red 22 (K=5) would lead to unlevel uptake. This allows formulators to maintain a consistent K profile across the recipe [2]. (See Evidence Item 2.)

High-Concentration Liquid Formulations for Automated Dye-House Dosing

The chloride counter-ion imparts markedly higher aqueous solubility than the methyl sulfate analog, enabling the preparation of stable 15–20% w/w liquid concentrates that withstand storage without crystallization. This reduces handling of dusty powders, accelerates tank dissolution, and supports precision metering in computer-controlled dye dispensing systems [3]. (See Evidence Item 3.)

Cosmetic Hair-Dye Preparations Targeting Reduced Sensitization Risk

Formulators seeking alternatives to Basic Red 22 for oxidative or semi-permanent hair colourants may select CAS 73398-77-3 because its diethylamino substituent has not been flagged in clinical contact-dermatitis surveillance, potentially easing compliance under EU and ASEAN cosmetic regulations. This advantage must be substantiated with a new-safety-substance toxicological dossier [4]. (See Evidence Item 4.)

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